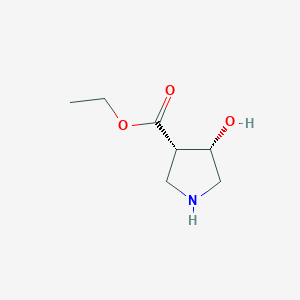
(3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate: is a chiral compound with the molecular formula C7H13NO3 It is an ethyl ester derivative of 4-hydroxypyrrolidine-3-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.
Esterification: The carboxylic acid group of the precursor is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Hydroxylation: The pyrrolidine ring is hydroxylated at the 4-position using a suitable oxidizing agent, such as osmium tetroxide or potassium permanganate, under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form esters or amides.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Acyl chlorides, pyridine, room temperature.
Major Products:
Oxidation: 4-keto-pyrrolidine-3-carboxylate.
Reduction: 4-hydroxy-pyrrolidine-3-methanol.
Substitution: 4-acyl-pyrrolidine-3-carboxylate.
科学的研究の応用
Chemistry:
Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Employed in asymmetric catalysis to induce chirality in target molecules.
Biology:
Enzyme Inhibitors: Investigated as potential inhibitors of enzymes involved in metabolic pathways.
Protein Interactions: Studied for its ability to interact with specific proteins and modulate their activity.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific chiral properties.
作用機序
The mechanism of action of (3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
(3R,4R)-Ethyl 4-hydroxypyrrolidine-3-carboxylate: The enantiomer of the compound with different stereochemistry.
4-Hydroxyproline: A structurally similar compound with a hydroxyl group at the 4-position but lacking the ethyl ester group.
Ethyl 4-hydroxy-2-pyrrolidinecarboxylate: A compound with a similar structure but with the hydroxyl group at a different position.
Uniqueness:
Chirality: The (3S,4S) configuration imparts specific stereochemical properties that can influence its biological activity and interactions.
Functional Groups:
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
ethyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChIキー |
KWCCUOFJQUMIMH-NTSWFWBYSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CNC[C@H]1O |
正規SMILES |
CCOC(=O)C1CNCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


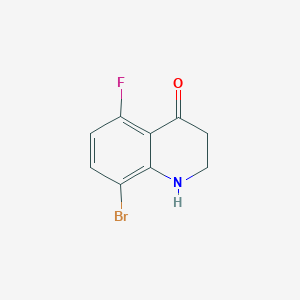

![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)
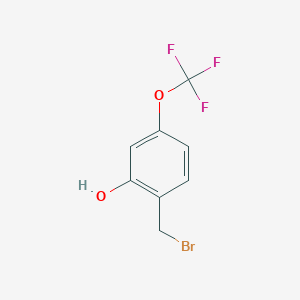
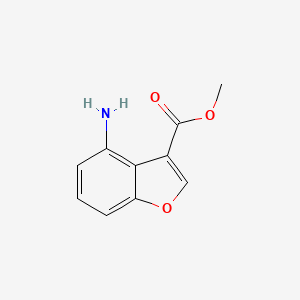

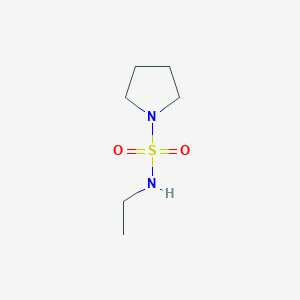
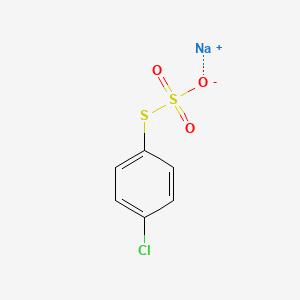
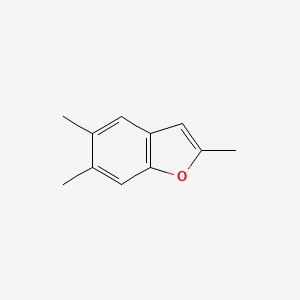

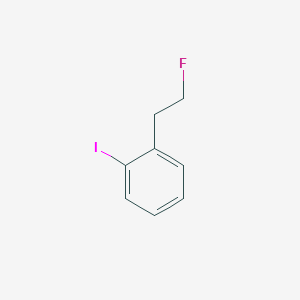
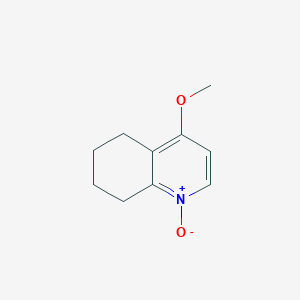
![3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline](/img/structure/B12859008.png)
